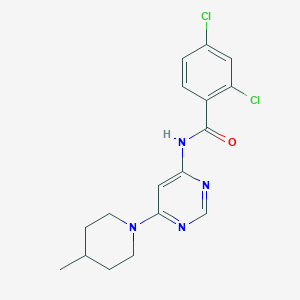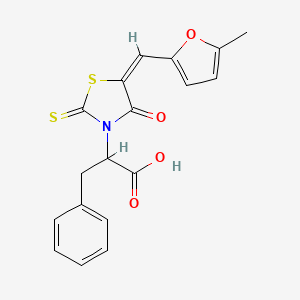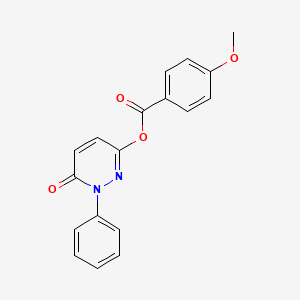
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate” is a solid substance . It has a molecular weight of 322.32 . The IUPAC name for this compound is 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C18H14N2O4 . The InChI code for this compound is 1S/C18H14N2O4/c1-23-15-9-7-13 (8-10-15)18 (22)24-16-11-12-17 (21)20 (19-16)14-5-3-2-4-6-14/h2-12H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 322.32 . The InChI code for this compound is 1S/C18H14N2O4/c1-23-15-9-7-13 (8-10-15)18 (22)24-16-11-12-17 (21)20 (19-16)14-5-3-2-4-6-14/h2-12H,1H3 .Aplicaciones Científicas De Investigación
Liquid Crystal Behavior and Hydrogen Bonding
Research into the phase behavior of certain hydrogen-bonded mixtures, like those involving pyridyl-based components, provides insights into how complex mixtures can exhibit liquid crystallinity due to hydrogen bonding. This understanding is crucial for the development of new materials with tailored properties for displays and sensors (Paterson et al., 2015).
Pyrolysis Mechanisms of Organic Compounds
The study of pyrolysis mechanisms of methoxy-substituted organic compounds offers valuable information for understanding the thermal decomposition processes relevant to biofuel production and organic synthesis. This research highlights the influence of methoxy groups on the reactivity and pathway of compound degradation, which is essential for designing efficient organic synthesis and biomass conversion strategies (Kim et al., 2014).
Polymer Synthesis and Ring-Opening Polymerization
Investigations into the polymerization of specific organic compounds in the presence of tertiary bases have revealed unique reaction characteristics that contribute to our understanding of polymer chemistry. Such studies are foundational for the synthesis of novel polymers with applications in biomedicine, electronics, and materials science (Smith & Tighe, 1981).
Novel Heterocyclic Systems in Organic Synthesis
Research on the synthesis of novel heterocyclic systems, through reactions like the Hofmann rearrangement, opens new avenues for creating bioactive molecules and materials with specific chemical properties. Such innovations are crucial for pharmaceutical development and material science (Deady & Devine, 2006).
Oxidative Cyclization-Alkoxycarbonylation
The study of oxidative cyclization-alkoxycarbonylation reactions of gamma-oxoalkynes to form heterocyclic derivatives demonstrates a powerful approach for constructing complex organic frameworks. This methodology is significant for the synthesis of pharmaceuticals and agrochemicals (Bacchi et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-15-9-7-13(8-10-15)18(22)24-16-11-12-17(21)20(19-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWUDPMGMNLYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

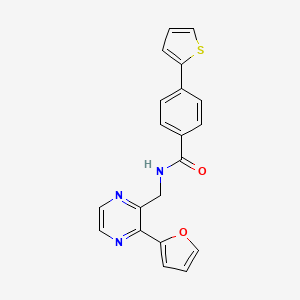
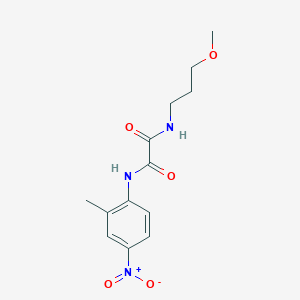
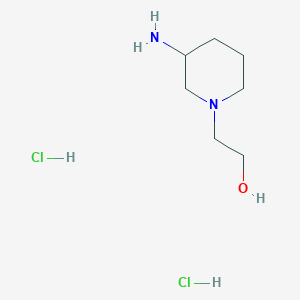
![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)



![(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2919700.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)
![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)
![Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2919706.png)
